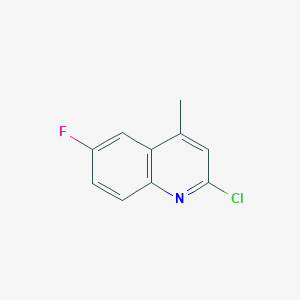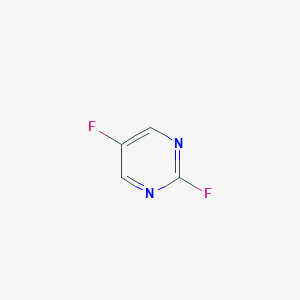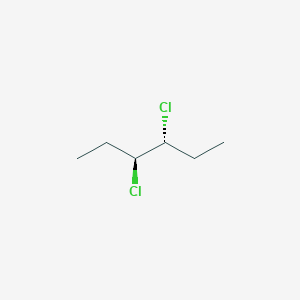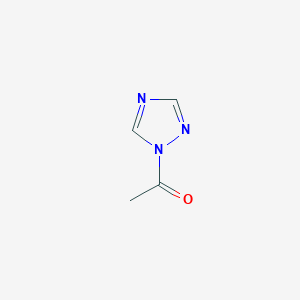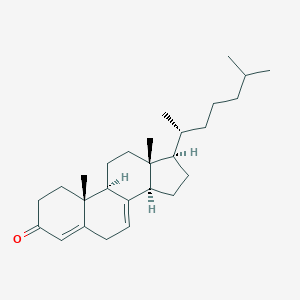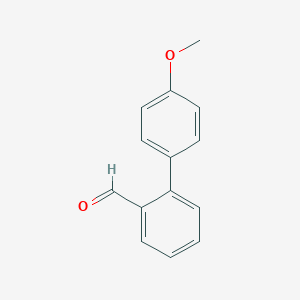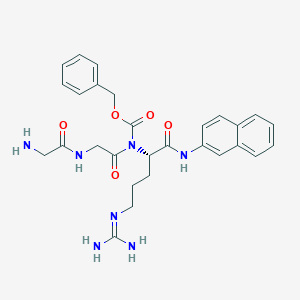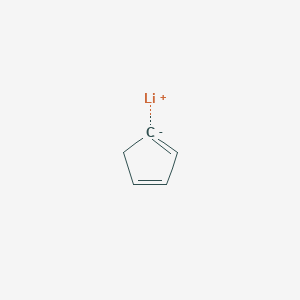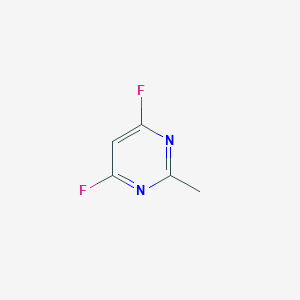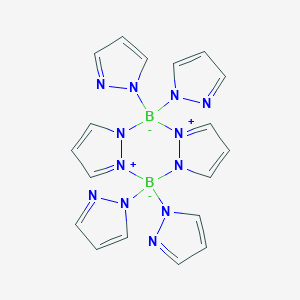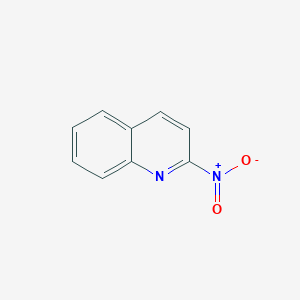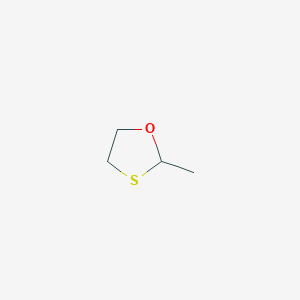
2-Methyl-1,3-oxathiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3-oxathiolane is a highly reactive organic compound that belongs to the class of heterocyclic compounds. It is a six-membered ring containing one sulfur and one oxygen atom, with a methyl group attached to one of the carbon atoms. This compound has received significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,3-oxathiolane is not well understood, but it is believed to act as a nucleophile due to the presence of the sulfur atom. It can react with various electrophiles, including carbonyl compounds, epoxides, and halogens, to form new compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Methyl-1,3-oxathiolane are not well studied, but it is believed to be non-toxic and non-carcinogenic. It has been shown to have low acute toxicity in animal studies, and no adverse effects have been reported in humans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-1,3-oxathiolane in lab experiments include its high reactivity, low toxicity, and ease of synthesis. However, its limitations include its instability in air and water, and its sensitivity to light and heat. It also requires careful handling due to its potential to react with other compounds.
Orientations Futures
There are several future directions for the study of 2-Methyl-1,3-oxathiolane. One potential direction is the synthesis of new compounds using 2-Methyl-1,3-oxathiolane as a building block, with potential applications in drug discovery and material science. Another direction is the study of its mechanism of action and its potential as a reagent for the modification of proteins and peptides. Finally, the development of new methods for the synthesis of 2-Methyl-1,3-oxathiolane and its derivatives could lead to improved yields and simplified procedures for its use in various fields.
Méthodes De Synthèse
The synthesis of 2-Methyl-1,3-oxathiolane can be achieved through several methods, including the reaction of 2-chloroethanol with potassium sulfide, the reaction of 2-chloroethanol with sodium sulfide, and the reaction of 2-chloroethanol with thiourea. Among these methods, the reaction of 2-chloroethanol with potassium sulfide is the most commonly used method due to its high yield and simplicity.
Applications De Recherche Scientifique
2-Methyl-1,3-oxathiolane has been extensively studied for its potential applications in various fields of science. In organic chemistry, it is used as a building block for the synthesis of various compounds, including heterocyclic compounds, chiral ligands, and pharmaceutical intermediates. In biochemistry, it is used as a reagent for the modification of proteins and peptides, and as a probe for the study of enzyme mechanisms. In material science, it is used as a precursor for the synthesis of polymers and nanomaterials.
Propriétés
Numéro CAS |
17642-74-9 |
|---|---|
Nom du produit |
2-Methyl-1,3-oxathiolane |
Formule moléculaire |
C4H8OS |
Poids moléculaire |
104.17 g/mol |
Nom IUPAC |
2-methyl-1,3-oxathiolane |
InChI |
InChI=1S/C4H8OS/c1-4-5-2-3-6-4/h4H,2-3H2,1H3 |
Clé InChI |
QNNPPEKCYFEVCF-UHFFFAOYSA-N |
SMILES |
CC1OCCS1 |
SMILES canonique |
CC1OCCS1 |
Synonymes |
2-METHYL-1,3-OXATHIOLANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



